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Compound of Interest

Compound Name: Triphenyltin

Cat. No.: B1233371

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genotoxic and carcinogenic
potential of triphenyltin (TPT) compounds. The information is compiled from a range of
scientific studies to support risk assessment and further research in the fields of toxicology and
drug development.

Executive Summary

Triphenyltin (TPT) is an organotin compound that has been used as a fungicide and
antifouling agent. Its potential for genotoxicity and carcinogenicity has been the subject of
numerous studies. The genotoxicity profile of TPT is complex, with some studies indicating a
potential for chromosomal damage, while others, particularly recent studies on specific
derivatives, show a lack of direct DNA reactivity. Evidence for the carcinogenicity of TPT is
conflicting. A comprehensive bioassay by the U.S. National Toxicology Program (NTP) found no
evidence of carcinogenicity for triphenyltin hydroxide in rats and mice. However, other studies
have reported an increased incidence of certain tumors in different rodent strains. This guide
provides a detailed examination of the available data, experimental methodologies, and
potential mechanisms of action.

Genotoxicity Studies

The genotoxicity of triphenyltin has been evaluated in a variety of in vitro and in vivo assays,
assessing endpoints such as gene mutations, chromosomal aberrations, and DNA damage.
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Gene Mutation Assays

Data from bacterial reverse mutation assays (Ames test) for triphenyltin compounds are
limited in the readily available literature. This assay is a primary screen for point mutations and
frameshift mutations.

Chromosomal Aberration Assays

Several studies have investigated the potential of triphenyltin compounds to induce structural
chromosomal damage in mammalian cells.

Triphenyltin acetate (TPTA) and triphenyltin hydroxide (TPTH) have been shown to induce
chromosomal aberrations, including micronuclei (MN) and sister chromatid exchanges (SCESs),
in cultured Chinese hamster ovary (CHO) cells.[1]

Table 1: In Vitro Genotoxicity of Triphenyltin Compounds in CHO Cells

Compound Assay Concentration Results
TPTA Micronucleus 150 ng/mL (with S9) Meaningful induction
] 150 ng/mL (without o )

TPTH Micronucleus s9) Significant increase

TPTH Micronucleus 150 ng/mL (with S9) Meaningful induction
Sister Chromatid Dose-dependent (with o ,

TPTA Significant increase
Exchange S9)
Sister Chromatid Dose-dependent (with o )

TPTH Significant increase
Exchange S9)

Data from Chou et al., 1999.[1]

In vivo studies in BALB/c mice have demonstrated that TPTA can induce a dose-related
increase in micronucleated peripheral blood cells following oral administration. TPTH also
induced a significant increase in micronucleated reticulocytes in a single-treatment regimen.[1]
These findings suggest that triphenyltin compounds can cause chromosomal damage in living
organisms.[1]
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DNA Damage Assays (Comet Assay)

Recent studies on certain triphenyltin derivatives, specifically triphenyltin ethyl phenyl
dithiocarbamate and triphenyltin butyl phenyl dithiocarbamate, did not show evidence of DNA
damage in K562 human erythroleukemia cells as assessed by the alkaline comet assay.[2] The
percentage of DNA in the tail and the tail moment did not significantly increase after exposure
to these compounds.[2] However, another study on a triphenyltin(IV) dithiocarbamate
compound (OC2) reported that it induces DNA damage in K562 cells, which triggers an intrinsic
mitochondrial pathway of apoptosis.[3]

Table 2: Comet Assay Results for Triphenyltin Dithiocarbamate Compounds in K562 Cells

Tail Moment DNA Intensity Genotoxic

Compound Exposure Time . .
(A.U.) in Tail (%) Effect

Triphenyltin ethyl
phenyl 30, 60, 90 min 1.20-2.20 1.50 - 3.50 No

dithiocarbamate

Triphenyltin butyl
phenyl 30, 60, 90 min 1.20-2.20 1.50 - 3.50 No

dithiocarbamate

Data from Hamid et al., 2024.[2][4]

Carcinogenicity Studies

The evidence regarding the carcinogenicity of triphenyltin is inconsistent across different
studies.

National Toxicology Program (NTP) Bioassay

A comprehensive bioassay of triphenyltin hydroxide was conducted by the NTP in Fischer 344
rats and B6C3F1 mice.[5][6]

Table 3: NTP Carcinogenicity Bioassay of Triphenyltin Hydroxide
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. . Dose (ppm . Lo
Species Strain Sex ) Duration Findings
in feed)
No evidence
) Male & of
Rat Fischer 344 0, 37.5, 75 78 weeks ] o
Female carcinogenicit
y
No evidence
Male & of
Mouse B6C3F1 0,37.5,75 78 weeks ) o
Female carcinogenicit
y

Data from NCI-CG-TR-139, 1978.[5][6]

The study concluded that under the conditions of the bioassay, there was no evidence for the
carcinogenicity of triphenyltin hydroxide.[5] It was noted that for female rats, the maximum
tolerated dose may not have been reached.[5]

Other Reported Carcinogenicity Findings

In contrast to the NTP study, some other studies have suggested potential carcinogenic effects
of triphenyltin. A review mentions studies in Wistar rats and NMRI mice that showed an
increased incidence of pituitary cancer in female rats and liver cancer in female mice at higher
doses of triphenyltin hydroxide. Another review points to reproductive-tract cancer in rats at
lower dose ranges.[7] Unfortunately, the primary sources for these findings were not readily
available to provide a direct comparison of the experimental protocols and results with the NTP

study.

Signaling Pathways and Mechanisms of Toxicity

The precise molecular mechanisms underlying the genotoxicity and potential carcinogenicity of
triphenyltin are not fully elucidated. However, several studies on triphenyltin and related
organotin compounds suggest the involvement of oxidative stress and apoptosis.

A triphenyltin(1V) dithiocarbamate compound has been shown to induce apoptosis in K562
cells through an intrinsic mitochondrial pathway that is triggered by DNA damage.[3] This
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process is associated with the excessive production of intracellular reactive oxygen species
(ROS).[3] For the related compound trimethyltin, the ROS/NF-kB signaling pathway has been
implicated in apoptosis and DNA damage.[8] Studies on another organotin, tributyltin, have
shown that it can induce apoptosis in hepatocytes through pathways involving the endoplasmic
reticulum and mitochondria, linked to a perturbation of intracellular calcium homeostasis.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/37921147/
https://pubmed.ncbi.nlm.nih.gov/37921147/
https://pubmed.ncbi.nlm.nih.gov/37921147/
https://pubmed.ncbi.nlm.nih.gov/35963475/
https://pubmed.ncbi.nlm.nih.gov/35963475/
https://pubmed.ncbi.nlm.nih.gov/35963475/
https://www.benthamdirect.com/content/journals/acamc/10.2174/0118715206266851231025054446
https://pubmed.ncbi.nlm.nih.gov/12799653/
https://pubmed.ncbi.nlm.nih.gov/12799653/
https://www.govinfo.gov/content/pkg/GOVPUB-HE20-PURL-gpo31674/pdf/GOVPUB-HE20-PURL-gpo31674.pdf
https://pubmed.ncbi.nlm.nih.gov/15205045/
https://pubmed.ncbi.nlm.nih.gov/15205045/
https://www.researchgate.net/publication/374159515_Trimethyltin_chloride_induces_apoptosis_and_DNA_damage_via_ROSNF-kB_in_grass_carp_liver_cells_causing_immune_dysfunction
https://pubmed.ncbi.nlm.nih.gov/17512566/
https://pubmed.ncbi.nlm.nih.gov/17512566/
https://www.benchchem.com/product/b1233371#triphenyltin-genotoxicity-and-carcinogenicity-studies
https://www.benchchem.com/product/b1233371#triphenyltin-genotoxicity-and-carcinogenicity-studies
https://www.benchchem.com/product/b1233371#triphenyltin-genotoxicity-and-carcinogenicity-studies
https://www.benchchem.com/product/b1233371#triphenyltin-genotoxicity-and-carcinogenicity-studies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1233371?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1233371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1233371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

